(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Description
(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H12N2O4S and its molecular weight is 340.35. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has shown the potential anticancer activity of thiazolidine-2,4-dione derivatives. A study synthesized derivatives, including compounds with nitro groups, and found them to exhibit significant anticancer activity against human breast cancer cell lines by inhibiting topoisomerase-I enzyme, highlighting the therapeutic potential of these compounds in cancer treatment (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Agents
Several studies have synthesized thiazolidine-2,4-dione derivatives and evaluated their antimicrobial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as effective antimicrobial agents. For instance, novel derivatives were synthesized and characterized, displaying significant antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans (Rajput et al., 2011).
Corrosion Inhibition
Thiazolidinediones have also been identified as effective corrosion inhibitors for metals. A study utilized thiazolidine-2,4-dione derivatives to inhibit corrosion in carbon steel, demonstrating that these compounds can significantly enhance corrosion resistance. This application is particularly relevant for industrial sectors looking to protect metal infrastructure and components (Chaouiki et al., 2022).
Antitubercular and Antidiabetic Activities
Compounds based on thiazolidine-2,4-dione have been explored for their antitubercular and antidiabetic properties. Their ability to act on specific cellular targets makes them suitable candidates for the development of new treatments for tuberculosis and diabetes. For instance, derivatives have been synthesized to exhibit significant activity against Mycobacterium tuberculosis and to possess hypoglycemic and hypolipidemic activities, beneficial for managing type 2 diabetes mellitus (Sohda et al., 1982).
Properties
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-11-6-2-4-8-13(11)18-16(20)15(24-17(18)21)10-12-7-3-5-9-14(12)19(22)23/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMFGZHKWNELE-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.